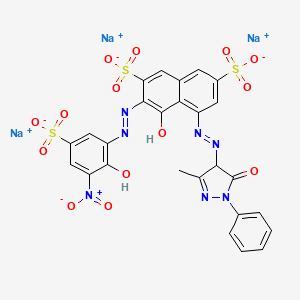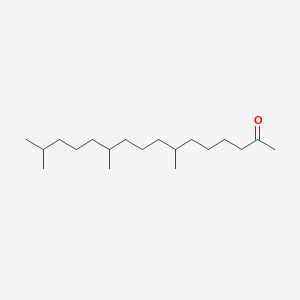
7,11,15-Trimethylhexadecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,11,15-Trimethylhexadecan-2-one is an organic compound with the molecular formula C19H38O It is a type of ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,11,15-Trimethylhexadecan-2-one typically involves the use of specific reagents and conditions to achieve the desired structure. One common method involves the oxidation of 7,11,15-Trimethylhexadecan-2-ol using an oxidizing agent such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
7,11,15-Trimethylhexadecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Compounds with different functional groups replacing the carbonyl group
Aplicaciones Científicas De Investigación
7,11,15-Trimethylhexadecan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7,11,15-Trimethylhexadecan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with transcription factors such as PPAR-alpha and RXR, influencing gene expression and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3,7,11,15-Tetramethylhexadecan-1-ol: A similar compound with an alcohol group instead of a ketone group.
3,7,11,15-Tetramethyl-2-hexadecen-1-ol: Another related compound with a double bond in the carbon chain.
Uniqueness
7,11,15-Trimethylhexadecan-2-one is unique due to its specific structure and functional group, which confer distinct chemical and biological properties. Its ketone group allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
69437-46-3 |
|---|---|
Fórmula molecular |
C19H38O |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
7,11,15-trimethylhexadecan-2-one |
InChI |
InChI=1S/C19H38O/c1-16(2)10-8-12-18(4)14-9-13-17(3)11-6-7-15-19(5)20/h16-18H,6-15H2,1-5H3 |
Clave InChI |
JNIMHUVDSHAPNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


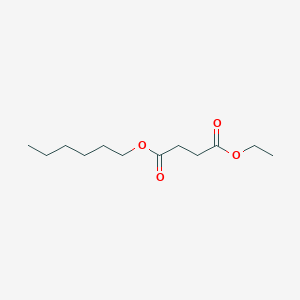

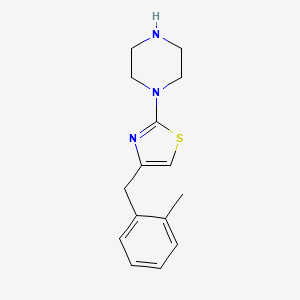
![(5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one](/img/structure/B14463973.png)

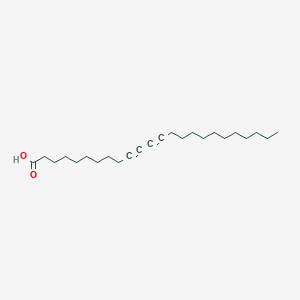
![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B14463978.png)
![1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14463981.png)
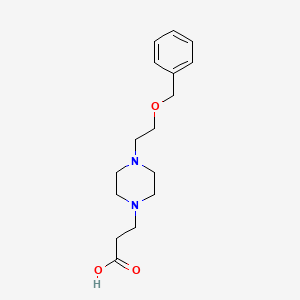
![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B14463994.png)
![N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine](/img/structure/B14464004.png)
![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14464005.png)
![1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14464010.png)
